Lesogaberan napadisylate

CAS No.:

Cat. No.: VC16026840

Molecular Formula: C13H16FNO5PS+

Molecular Weight: 348.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16FNO5PS+ |

|---|---|

| Molecular Weight | 348.31 g/mol |

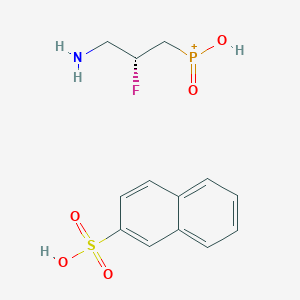

| IUPAC Name | [(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid |

| Standard InChI | InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1 |

| Standard InChI Key | QERQFECXORQRHA-ZYRQIYSTSA-O |

| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N |

Introduction

Pharmacological Profile of Lesogaberan Napadisylate

Receptor Affinity and Selectivity

Lesogaberan napadisylate binds with nanomolar affinity to GABA₆ receptors, showing a Ki of 5.1 nM in rat brain membranes, while its affinity for GABAₐ receptors is markedly lower (Ki = 1.4 μM) . This selectivity underpins its mechanism of action: activation of GABA₆ receptors on vagal afferent neurons reduces TLESR frequency, a primary pathway for gastric reflux .

Table 1: Key Pharmacological Parameters of Lesogaberan Napadisylate

| Parameter | Value (Mean ± SD) | Species | Source |

|---|---|---|---|

| GABA₆ EC₅₀ | 8.6 ± 0.77 nM | Human | |

| GABA₆ Ki | 5.1 ± 1.2 nM | Rat | |

| GABAₐ Ki | 1.4 ± 0.3 μM | Rat |

In Vitro and Preclinical Findings

In human islet cell cultures, lesogaberan at 10–30 nM concentrations induced a 2–3-fold increase in proliferation compared to controls, suggesting mitogenic effects on pancreatic β-cells . Animal models further demonstrated its ability to protect islet grafts from apoptosis, with oral administration (0.08 mg/mL) preserving β-cell viability in diabetic mice .

Pharmacokinetic Characteristics

Absorption and Bioavailability

A phase I study in healthy males revealed 88% oral bioavailability in dogs and 100% in rats, with linear kinetics observed up to 240 mg doses . Systemic clearance was low (0.32 L/h/kg in rats), and the apparent volume of distribution at steady state (Vdₛₛ) indicated limited tissue penetration .

| Parameter | Oral (100 mg) | IV (20 mg) |

|---|---|---|

| Cₘₐₓ | 1.2 μg/mL | 2.8 μg/mL |

| Tₘₐₓ | 1.5 h | 0.5 h |

| AUC₀–∞ | 4.7 μg·h/mL | 3.1 μg·h/mL |

| Half-life | 6.2 h | 5.8 h |

| Renal Excretion | 62% | 75% |

Metabolism and Excretion

Lesogaberan undergoes minimal hepatic metabolism, with 62–75% excreted unchanged in urine within 48 hours . The lack of major cytochrome P450 interactions reduces risks of drug-drug collisions, a favorable profile for polypharmacy-prone GERD populations .

Clinical Efficacy in Gastroesophageal Reflux Disease

Phase IIb Trial Outcomes

Table 3: Clinical Response Rates by Dosage

| Dosage (mg twice daily) | Responders (%) | Placebo-Adjusted Difference |

|---|---|---|

| 60 | 20.9 | +3.0 |

| 120 | 25.6 | +7.7 |

| 180 | 23.5 | +5.6 |

| 240 | 26.2 | +8.3 |

Subgroup Analyses

Post hoc analyses suggested enhanced efficacy in patients with upright reflux or non-erosive GERD, though these findings were exploratory and insufficient to guide targeted use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume